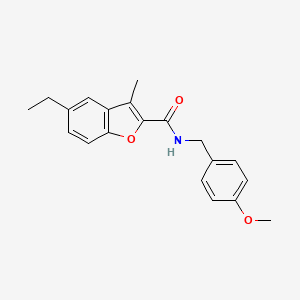

5-ethyl-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethyl-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine and benzofuran classes. It was first synthesized in 1991 by Alexander Shulgin, a renowned American chemist and pharmacologist, and has since gained popularity among the recreational drug community. However,

Aplicaciones Científicas De Investigación

- Research suggests that this compound exhibits promising anticancer effects. It may interfere with cancer cell growth, proliferation, and metastasis. Further studies are needed to explore its mechanisms and potential clinical applications .

- The 1,2,3-triazole moiety-based derivatives, including this compound, have been investigated for their anti-HIV properties. They may inhibit viral replication or entry into host cells, making them potential candidates for antiretroviral drug development .

- Some studies indicate that derivatives of this benzofuran compound possess antibacterial activity. Researchers have explored their effectiveness against various bacterial strains, highlighting their potential as novel antibiotics .

- The compound’s structural features make it an interesting candidate for anti-inflammatory drug development. It may modulate inflammatory pathways, potentially benefiting conditions like arthritis or inflammatory bowel diseases .

- The dimethoxytrityl (DMT) group, which includes a similar methoxyphenyl moiety, is widely used in organic synthesis. It protects hydroxy groups during chemical reactions, particularly in nucleoside and oligonucleotide synthesis .

- Researchers explore this compound’s interactions with biological targets, including enzymes and receptors. Its unique structure may inspire the design of novel drugs or probes for studying biological processes .

Anticancer Properties

Anti-HIV Activity

Antibacterial Potential

Anti-Inflammatory Effects

Protecting Group in Organic Synthesis

Chemical Biology and Medicinal Chemistry

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit neuroprotective and anti-inflammatory properties . These compounds often target proteins involved in inflammatory pathways, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to the inhibition of inflammatory pathways . This interaction results in the reduction of inflammation and neuroprotection .

Biochemical Pathways

The compound likely affects the biochemical pathways related to inflammation and neuroprotection. It may inhibit the production of inflammatory mediators like NO and TNF-α, thereby reducing inflammation . Additionally, it may also influence pathways related to endoplasmic reticulum (ER) stress and apoptosis, contributing to its neuroprotective effects .

Result of Action

The compound’s action results in significant anti-inflammatory and neuroprotective effects. It reduces the production of inflammatory mediators, thereby mitigating inflammation . Furthermore, it exhibits neuroprotective activity by reducing the expression of ER stress markers and apoptosis markers in neuronal cells .

Propiedades

IUPAC Name |

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-14-7-10-18-17(11-14)13(2)19(24-18)20(22)21-12-15-5-8-16(23-3)9-6-15/h5-11H,4,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKCHDYIEBIVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)

![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)

![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)

![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)

![2-hydroxy-N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide](/img/structure/B5867910.png)

![N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine](/img/structure/B5867915.png)

![2-ethyl-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B5867928.png)

![5-chloro-N-[4-(dimethylamino)phenyl]-2-nitrobenzamide](/img/structure/B5867939.png)

![{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)

![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)

![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)